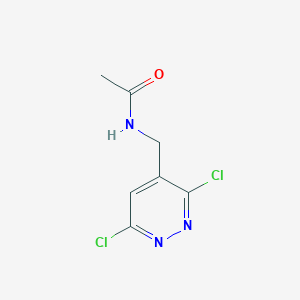
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide is a chemical compound with the molecular formula C7H7Cl2N3O and a molecular weight of 220.06 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an acetamide group attached to the pyridazine ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide typically involves the reaction of 3,6-dichloropyridazine with acetamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives of the compound .
Scientific Research Applications
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-((3,6-Dichloropyridazin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:
N-(3,6-Dichloropyridazin-4-yl)acetamide: Similar structure but lacks the methylene bridge.
tert-butyl N-((3,6-dichloropyridazin-4-yl)methyl)carbamate: Contains a carbamate group instead of an acetamide group.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C7H7Cl2N3O |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
N-[(3,6-dichloropyridazin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C7H7Cl2N3O/c1-4(13)10-3-5-2-6(8)11-12-7(5)9/h2H,3H2,1H3,(H,10,13) |
InChI Key |
QNDDPXFBYMMOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


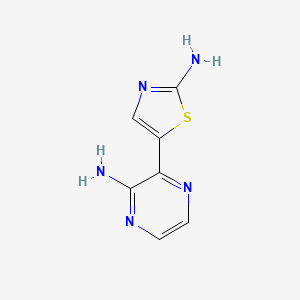
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)

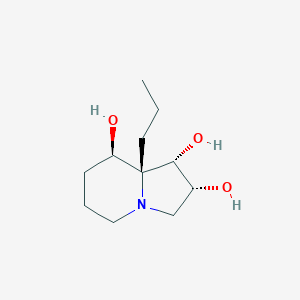
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

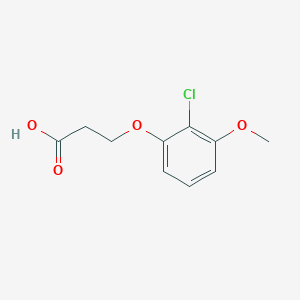

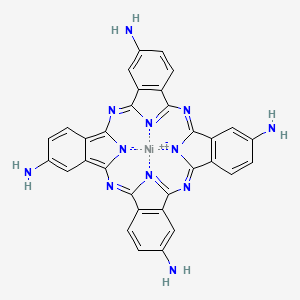
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)

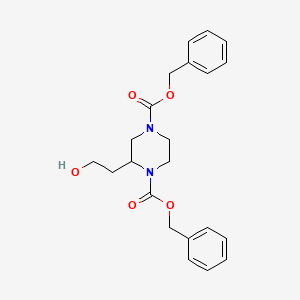
![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)

